Clinical Pharmacokinetics: 53-Fold Higher Cmax than Panobinostat Enables Unique In Vivo Studies
Dacinostat achieves a significantly higher clinical maximum plasma concentration (Cmax) compared to the more potent analog Panobinostat. While Panobinostat is a more potent enzymatic inhibitor, its lower Cmax limits its in vivo exposure to certain HDAC isoforms. Dacinostat's higher Cmax allows for a different pharmacodynamic window, which is critical for target engagement studies and for achieving effects like HSP90 inhibition at higher doses [1]. In a comparative analysis of clinically achievable concentrations, Dacinostat's Cmax (2.17E-06 mol/L) is approximately 53-fold greater than that of Panobinostat (4.09E-08 mol/L) [1].
| Evidence Dimension | Clinical Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 2.17E-06 mol/L (2.17 µM) |
| Comparator Or Baseline | Panobinostat (LBH589): 4.09E-08 mol/L (0.04 µM) |
| Quantified Difference | ~53-fold higher Cmax for Dacinostat |
| Conditions | Clinical pharmacokinetic data from Phase I studies in patients with advanced solid tumors, as compiled in a comparative review [1] |
Why This Matters
A higher Cmax is crucial for in vivo experiments where achieving a specific plasma concentration threshold is required for target modulation, making Dacinostat the preferred choice over Panobinostat for certain in vivo pharmacodynamic studies.
- [1] Bondarev, A. D., et al. "Clinically achievable concentrations of HDAC inhibitors." (Adapted from Table 1 in PMC6166540). View Source
